molecular formula C11H9ClN2O2S2 B608646 LP-922056

LP-922056

Cat. No.: B608646
M. Wt: 300.8 g/mol
InChI Key: LJYRIWUQISYYHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

LP-922056 is a highly potent inhibitor of Notum Pectinacetylesterase , an enzyme that has been shown to act as a key negative regulator of the Wnt signaling pathway . The compound’s primary targets are the Notum Pectinacetylesterase enzymes in both human and mouse cells .

Mode of Action

This compound interacts with its targets by inhibiting the action of Notum Pectinacetylesterase. This inhibition results in the activation of the Wnt signaling pathway . The EC50 values of this compound are 21 nM in human and 55 nM in mouse cellular assays , indicating its high potency.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Wnt signaling pathway . Notum Pectinacetylesterase, the target of this compound, is known to inactivate Wnts by functioning as a Wnt lipase . By inhibiting Notum, this compound prevents the depalmitoleoylation of Wnt proteins, thereby activating the Wnt signaling pathway .

Pharmacokinetics

Pharmacokinetic studies in mice have shown that this compound has a high Cmax (129 μM) and AUC (1533 μM•h), indicating good bioavailability . Its penetration into the central nervous system (cns) is very low, with a brain/plasma concentration ratio of just 001 .

Result of Action

The inhibition of Notum Pectinacetylesterase by this compound and the subsequent activation of the Wnt signaling pathway lead to significant biological effects. Specifically, this compound has been shown to significantly increase midshaft femur cortical bone thickness in mice and rats .

Properties

IUPAC Name

2-(6-chloro-7-cyclopropylthieno[3,2-d]pyrimidin-4-yl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S2/c12-10-7(5-1-2-5)8-9(18-10)11(14-4-13-8)17-3-6(15)16/h4-5H,1-3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYRIWUQISYYHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(SC3=C2N=CN=C3SCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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